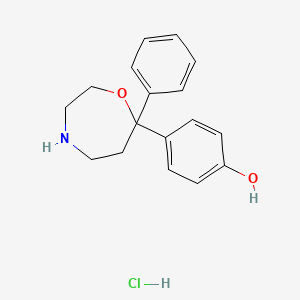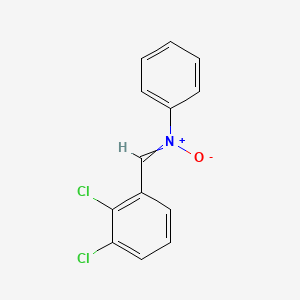![molecular formula C14H28O3Si B8538593 Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-](/img/structure/B8538593.png)
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- is a chemical compound that features a cyclohexane ring substituted with a tert-butyldimethylsilyloxy group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide as a solvent. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent . The reaction conditions are mild, usually carried out at room temperature, and result in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyloxy group, using reagents like tetra-n-butylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of desilylated products.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for hydroxyl functionalities in complex organic molecules.
Medicinal Chemistry: In the synthesis of biologically active compounds and drug intermediates.
Material Science: As a precursor for the synthesis of silicon-containing polymers and materials.
Biological Studies: In the study of enzyme mechanisms and metabolic pathways involving silyl-protected intermediates.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protection prevents unwanted side reactions during synthetic transformations and can be selectively removed under specific conditions, such as treatment with tetra-n-butylammonium fluoride . The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of selective reactions in multi-step syntheses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.
Triisopropylsilyl Ethers: More sterically hindered, providing greater protection but requiring harsher conditions for removal.
tert-Butyldiphenylsilyl Ethers: Similar stability but with different steric and electronic properties.
Uniqueness
Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans- is unique due to its balance of stability and reactivity. The tert-butyldimethylsilyl group provides significant protection against hydrolysis while being removable under mild conditions, making it a versatile protecting group in organic synthesis .
Propriétés
Formule moléculaire |
C14H28O3Si |
|---|---|
Poids moléculaire |
272.45 g/mol |
Nom IUPAC |
methyl 4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H28O3Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(15)16-4/h11-12H,7-10H2,1-6H3 |
Clé InChI |
OUOBFLNSBYINNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-bromo-2-propoxy-3-propylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8538513.png)
![methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate](/img/structure/B8538523.png)

![N-{[1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B8538528.png)










